

The Chemical Landscape of Erdosteine-d4: A Technical Guide for Researchers

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of **Erdosteine-d4**, a critical tool in pharmacokinetic and bioanalytical studies.

Erdosteine-d4 is the deuterium-labeled form of Erdosteine, a multifaceted thiol derivative used in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1] The strategic replacement of four hydrogen atoms with deuterium isotopes renders it an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex biological matrices.[2][3] This guide delves into its core chemical characteristics, experimental protocols for its use and synthesis, and the biochemical pathways of its parent compound.

Core Chemical and Physical Properties

Erdosteine-d4 is structurally identical to Erdosteine, with the exception of isotopic labeling on the tetrahydrothiophen ring. This subtle modification results in a distinct molecular weight, allowing for its differentiation in mass spectrometry-based assays without significantly altering its chemical behavior.[2][4][5]



Property	Value	Citation(s)
Chemical Name	2-((2-oxo-2-((2-oxotetrahydrothiophen-3-yl-4,4,5,5-d4)amino)ethyl)thio)acetic acid	[4]
Molecular Formula	C ₈ H ₇ D ₄ NO ₄ S ₂	[4][6][7][8]
Molecular Weight	253.33 g/mol	[2][6][7][8]
Unlabeled CAS No.	84611-23-4	[6][9][10]
Appearance	Crystalline solid	[10]
Solubility	Soluble in DMSO (~30 mg/ml) and dimethylformamide (~25 mg/ml). Sparingly soluble in aqueous buffers.	[10]
Storage	Recommended storage at -20°C for long-term stability.	[10]

Experimental Protocols

Detailed methodologies are crucial for the effective application and synthesis of **Erdosteined4**. The following sections outline key experimental procedures.

General Synthesis Outline

The synthesis of Erdosteine involves the reaction of homocysteine thiolactone hydrochloride with an activated form of thiodiglycolic acid.[11][12][13] For **Erdosteine-d4**, a deuterated homocysteine thiolactone precursor would be utilized. A general laboratory-scale synthesis can be described as follows:

Activation of Thiodiglycolic Acid: Thiodiglycolic acid is reacted with an activating agent, such
as acetic anhydride or isobutyl chloroformate, in a suitable organic solvent like acetone or
isopropanol to form a reactive intermediate.[11][12]



- Preparation of Homocysteine Thiolactone Solution: DL-homocysteine thiolactone
 hydrochloride (or its deuterated analogue) is dissolved in a solvent system, often a mixture of
 water and an organic solvent like acetone or tetrahydrofuran.[11][12] The pH is adjusted to
 be neutral or slightly basic (pH 7-9) using a base like sodium bicarbonate or triethylamine to
 deprotonate the amine.[11][13]
- Condensation Reaction: The activated thiodiglycolic acid solution is then added to the homocysteine thiolactone solution. The reaction is typically carried out at a controlled temperature, ranging from -10°C to room temperature.[11] The pH of the reaction mixture is maintained between 6 and 7.[11]
- Isolation and Purification: After the reaction is complete, the pH is lowered to 2-3 with an acid (e.g., hydrochloric acid) to precipitate the crude Erdosteine product.[11] The solid is then collected by filtration and purified, commonly by recrystallization from a solvent like ethanol, to yield the final product.[11]

Activation of Thiodiglycolic Acid Condensation Reaction (pH 6-7) Acidification & Precipitation (pH 2-3) Filtration & Purification

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A simplified workflow for the synthesis of Erdosteine.



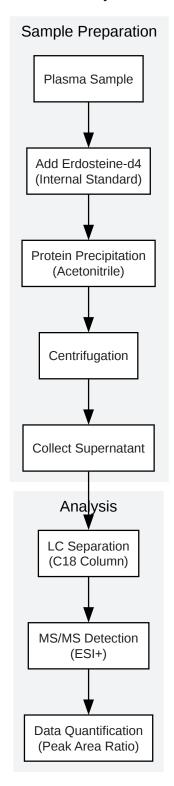
Quantification in Biological Matrices using LC-MS/MS

Erdosteine-d4 is primarily used as an internal standard for the sensitive and selective quantification of Erdosteine in biological samples, such as human plasma.[3][14]

- Sample Preparation (Protein Precipitation):
 - To a 50 μL aliquot of plasma sample (calibrator, quality control, or unknown), add 200 μL of a working solution of Erdosteine-d4 (e.g., 100 ng/mL) in acetonitrile.[3]
 - Mix thoroughly (e.g., on a plate shaker for 5 minutes) to precipitate plasma proteins.[3]
 - Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vial for analysis.[3]
- · Chromatographic Separation:
 - Inject the prepared sample onto a reverse-phase HPLC or UHPLC column (e.g., C18, 50 x
 2.1 mm, 1.8 μm).[3]
 - Use a mobile phase gradient suitable for separating Erdosteine from matrix components. A common mobile phase consists of acetonitrile and an aqueous buffer like 1 mM ammonium acetate.[14]
- · Mass Spectrometric Detection:
 - Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI)
 source operating in positive ion mode.[3][14]
 - Monitor the specific mass transitions (precursor ion → product ion) for both Erdosteine and Erdosteine-d4. For example, Erdosteine can be monitored at m/z 250 → 204.[14]
 The transition for Erdosteine-d4 will be shifted by +4 Da.
 - Quantify Erdosteine by calculating the peak area ratio of the analyte to the internal standard (Erdosteine-d4).



LC-MS/MS Bioanalytical Workflow



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Workflow for Erdosteine quantification using Erdosteine-d4.



Determination of Isotopic Purity

The isotopic purity of **Erdosteine-d4** is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) is a precise method for this determination.

- Sample Preparation: Prepare a dilute solution of Erdosteine-d4 in a suitable solvent (e.g., methanol or acetonitrile).
- HRMS Analysis: Infuse the sample directly or via LC into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
- Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion for Erdosteine-d4. The high resolving power of the instrument allows for the separation of peaks corresponding to different isotopic compositions.[15]
- Purity Calculation: The isotopic purity is calculated by comparing the intensity of the ion corresponding to the fully deuterated molecule (d4) to the sum of intensities of all isotopic variants (d0, d1, d2, d3, d4). Corrections must be made for the natural isotopic abundance of carbon-13, nitrogen-15, and sulfur-34 to avoid overestimation of lower-deuterated species.
 [15]

Mechanism of Action and Metabolism of Erdosteine

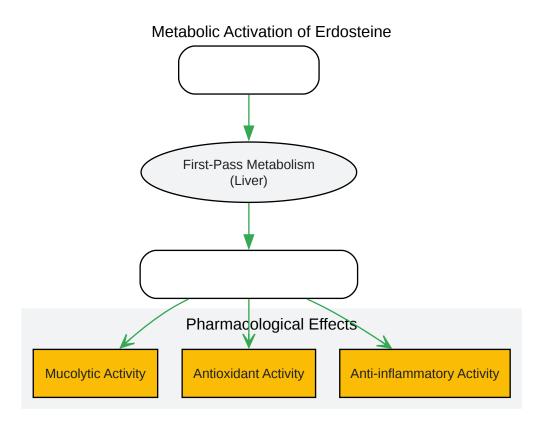
Erdosteine itself is a prodrug.[1][16] After oral administration, it undergoes first-pass metabolism in the liver, where its thiolactone ring is opened to form the pharmacologically active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][9] This active metabolite contains a free sulfhydryl (-SH) group, which is responsible for the therapeutic effects of the drug.[1]

The efficacy of Erdosteine is attributed to several mechanisms initiated by its active metabolite:

- Mucolytic Activity: The free sulfhydryl group of Met-I breaks the disulfide bonds in mucin glycoproteins, reducing the viscosity of mucus and aiding its clearance from the airways.[1]
- Antioxidant Activity: Met-I directly scavenges reactive oxygen species (ROS), protecting tissues from oxidative damage, a key factor in respiratory diseases.[1]



 Anti-inflammatory Activity: The compound modulates inflammatory signaling pathways, reducing the production of pro-inflammatory mediators.[10][16]



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Metabolism of Erdosteine to its active form, Met-I.

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